molecular formula C10H4Cl3F3N2O B1450736 2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone CAS No. 2197055-44-8

2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone

Cat. No. B1450736
M. Wt: 331.5 g/mol
InChI Key: HSJDIKJTGLSIRT-UHFFFAOYSA-N
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Description

“2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole include its white or colorless solid appearance and high solubility in water and other polar solvents .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with imidazole scaffolds, similar in structural motif to the query compound, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of pro-inflammatory cytokines. These compounds are designed based on their ability to bind selectively and potently to the kinase, suggesting the potential of related structures in drug design and therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those derived from pyridine and imidazole, are highlighted for their versatility in organic synthesis, catalysis, and medicinal applications. These compounds have shown significant potential due to their unique functionalities in developing metal complexes, catalysts, and drugs with various biological activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, closely related to the core structure of the query compound, has been recognized as an important heterocyclic nucleus providing various bioactive molecules. This includes kinase inhibitors such as ponatinib, underscoring the scaffold's utility in exploring new therapeutic agents (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Synthetic Biology and Unnatural Base Pairs

Research into developing unnatural base pairs for synthetic biology, including those consisting of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, demonstrates the potential of structurally complex heterocycles in expanding the genetic alphabet. This approach highlights the role of shape complementarity, stacking ability, and hydrogen-bonding patterns in designing functional base pairs beyond standard Watson-Crick base pairs (Saito-Tarashima & Minakawa, 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of novel drugs .

properties

IUPAC Name

2,2,2-trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3F3N2O/c11-9(12,13)7(19)6-4-17-8-5(10(14,15)16)2-1-3-18(6)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJDIKJTGLSIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(F)(F)F)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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